4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid

Lipophilicity Drug-likeness Permeability

4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-42-0) is a synthetic organic compound belonging to the 4-aryl-2,2-dimethyl-4-oxobutanoic acid class, characterized by a 4-chloro-2-methylphenyl ketone coupled to a gem-dimethyl-substituted butyric acid backbone. With molecular formula C₁₃H₁₅ClO₃ and molecular weight 254.71 g/mol, it bears three chemically distinct functional groups—a carboxylic acid, a ketone, and an aryl chloride—enabling orthogonal derivatization in multi-step synthesis.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 951885-42-0
Cat. No. B3023952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid
CAS951885-42-0
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(=O)CC(C)(C)C(=O)O
InChIInChI=1S/C13H15ClO3/c1-8-6-9(14)4-5-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17)
InChIKeyAUTDNITZXHLUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-42-0): Procurement-Grade Structural and Physicochemical Profile for Research Sourcing


4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-42-0) is a synthetic organic compound belonging to the 4-aryl-2,2-dimethyl-4-oxobutanoic acid class, characterized by a 4-chloro-2-methylphenyl ketone coupled to a gem-dimethyl-substituted butyric acid backbone [1]. With molecular formula C₁₃H₁₅ClO₃ and molecular weight 254.71 g/mol, it bears three chemically distinct functional groups—a carboxylic acid, a ketone, and an aryl chloride—enabling orthogonal derivatization in multi-step synthesis [1]. The compound is supplied as a research intermediate at purities up to 98%, primarily for use as a building block in medicinal chemistry and heterocycle synthesis .

Why 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid Cannot Be Interchanged with Close Structural Analogs Without Experimental Revalidation


Although several compounds share the C₁₃H₁₅ClO₃ molecular formula or the 4-aryl-4-oxobutyric acid scaffold, three structural features preclude casual substitution. First, the gem-dimethyl group at the 2-position of the butyric acid chain introduces a Thorpe-Ingold conformational restriction that alters cyclization kinetics and metabolic stability relative to the non-dimethyl analog (CAS 91193-36-1) [1]. Second, the specific 4-chloro-2-methylphenyl regiochemistry creates a unique steric and electronic environment at the ketone carbon compared to the 4-chloro-3-methylphenyl (CAS 951885-54-4) and 3-chloro-4-methylphenyl (CAS 951885-48-6) positional isomers, affecting both acylation reactivity and downstream product properties [2]. Third, the free carboxylic acid permits direct amide/ester conjugation without deprotection, unlike ethyl ester analogs . These differences are quantitative in nature and are elaborated below.

Quantitative Differentiation Evidence for 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-42-0) Against Closest Analogs


XLogP3 Lipophilicity: 10-Fold Higher Calculated Partition Coefficient vs. the Non-gem-Dimethyl Analog

The target compound exhibits a computed XLogP3 value of 3, compared to XLogP3 = 2 for the direct non-gem-dimethyl analog 4-(4-chloro-2-methylphenyl)-4-oxobutyric acid (CAS 91193-36-1) [1][2]. This ΔXLogP3 of +1 log unit corresponds to an approximately 10-fold increase in the predicted octanol-water partition coefficient, driven entirely by the addition of two methyl groups at the 2-position of the butyric acid chain. The positional isomers (CAS 951885-54-4 and 951885-48-6), which also contain the gem-dimethyl group, share the same XLogP3 = 3, confirming that the lipophilicity gain is attributable to the gem-dimethyl substitution rather than aryl regiochemistry [1][3].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Steric Bulk: +12.4% Mass Increase vs. Non-Dimethyl Analog with Concomitant Conformational Restriction

The target compound has a molecular weight of 254.71 g/mol, which is 28.06 g/mol (+12.4%) higher than the non-dimethyl analog (226.65 g/mol, CAS 91193-36-1) [1][2]. This mass increase reflects the presence of the gem-dimethyl quaternary carbon at the 2-position. Beyond the mass difference, the gem-dimethyl group introduces a Thorpe-Ingold effect: the angle compression imposed by two alkyl substituents on a tetrahedral carbon constrains the conformational freedom of the butyric acid backbone, reducing the number of accessible rotamers and pre-organizing the molecule for cyclization reactions [3]. Quantitative force-field studies on gem-dimethyl succinic acid systems demonstrate that this conformational restriction reduces gauche carboxy torsion angles and decreases the number of preferred conformations, directly facilitating ring-closure thermodynamics and kinetics [4].

Molecular weight Conformational restriction Synthetic intermediate

Aryl Regiochemistry Specificity: 4-Chloro-2-Methylphenyl Substitution Pattern Distinguishes from Positional Isomers

The target compound bears a 4-chloro-2-methylphenyl moiety, in which the methyl group is ortho to the ketone linkage. This contrasts with two commercially available positional isomers: 4-(4-chloro-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-54-4), where the methyl is meta to the ketone, and 4-(3-chloro-4-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-48-6), where the chloro and methyl positions are swapped [1]. Although all three isomers share identical molecular formula (C₁₃H₁₅ClO₃), molecular weight (254.71 g/mol), XLogP3 (3), and topological polar surface area (54.4 Ų), the ortho-methyl substitution in the target compound places steric bulk adjacent to the ketone carbonyl, which can modulate the electrophilicity and diastereoselectivity of nucleophilic additions and condensations at this center [1]. In the context of the broader 4-aryl-4-oxobutanoic acid class, aryl substitution regiochemistry has been shown to affect calpain inhibitory potency by orders of magnitude, with IC₅₀ values ranging from 0.34 μM to >100 μM depending on aryl substitution pattern [2].

Regiochemistry Structure-activity relationship Positional isomer

Free Carboxylic Acid Functionality Enables Direct Conjugation Without Deprotection, Unlike Ester Analogs

The target compound is supplied as the free carboxylic acid (CAS 951885-42-0), whereas a closely related analog, ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate, is the corresponding ethyl ester . The free acid allows direct participation in amide coupling reactions (e.g., HATU, EDC/HOBt) and mixed anhydride formation without a hydrolysis or hydrogenolysis deprotection step. In the broader 4-aryl-4-oxobutanoic acid amide series, the free acid is the immediate precursor to biologically active amides that have demonstrated μ-calpain inhibition with IC₅₀ values as low as 0.34 μM [1]. The gem-dimethyl acid offers an additional advantage: the Thorpe-Ingold conformational bias can accelerate intramolecular cyclization of derived amides and esters, a feature absent in both the non-dimethyl free acid (CAS 91193-36-1) and the dimethyl ester analog [2].

Carboxylic acid Amide coupling Synthetic efficiency

Available Purity Specification: 98% vs. 95–97% for Commercial Positional Isomer and Non-Dimethyl Analog Comparators

The target compound is commercially available at 98% purity (Leyan, Product No. 1783436) . In comparison, the closest positional isomer available through Sigma-Aldrich (4-(4-chloro-3-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, CAS 951885-54-4) is specified at 97% purity , and the non-dimethyl analog (CAS 91193-36-1) is typically offered at 95–97% purity across multiple vendors . While a 1–3 percentage point purity difference may appear modest, it can correspond to a 33–60% reduction in total impurity burden (from 5% total impurities at 95% purity to 2% at 98% purity), which is consequential for applications requiring tight stoichiometric control such as fragment-based screening, bioconjugation, or multi-step synthesis where impurities propagate.

Purity Quality specification Procurement

Gem-Dimethyl Effect on Metabolic Stability: Class-Level Evidence for Reduced Glucuronidation Liability vs. Non-Dimethyl Analogs

The carboxylic acid moiety in 4-aryl-4-oxobutanoic acids is susceptible to Phase II glucuronidation, which can limit in vivo half-life. The gem-dimethyl group flanking the carboxylic acid in the target compound introduces steric hindrance that has been demonstrated, in structurally analogous systems, to reduce O-glucuronidation rates and improve metabolic stability [1]. A comprehensive review by Talele (2018) documents multiple case studies where gem-dimethyl incorporation near a carboxylic acid increased metabolic stability in human liver microsome assays, with representative examples showing 2- to 5-fold increases in half-life [1]. Although direct experimental metabolic stability data for CAS 951885-42-0 vs. CAS 91193-36-1 are not available in the public domain, the well-established medicinal chemistry precedent supports a predicted stability advantage for the gem-dimethyl analog [1][2].

Metabolic stability Glucuronidation Lead optimization

Recommended Procurement and Application Scenarios for 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS 951885-42-0)


Heterocyclic Compound Library Synthesis via Thorpe-Ingold-Accelerated Cyclization

The gem-dimethyl group at the 2-position of the butyric acid chain imposes a Thorpe-Ingold conformational restriction that reduces the entropic penalty for ring closure [1]. This makes CAS 951885-42-0 a strategically advantageous building block for synthesizing pyrroloimidazolone, pyrrolopyrimidinone, and related nitrogen-containing heterocycles via condensation with terminal aliphatic N,N-diamines—a reaction pathway established for the broader 4-aryl-4-oxobutanoic acid class [2]. The 4-chloro-2-methylphenyl ketone provides a reactive electrophilic center, while the free carboxylic acid enables direct incorporation into the heterocyclic scaffold without protecting group manipulation. For medicinal chemistry groups generating diverse screening libraries, the combination of enhanced cyclization efficiency and the specific ortho-methyl aryl substitution pattern distinguishes this compound from non-dimethyl and positional isomer alternatives.

Lead Optimization Programs Targeting Improved Pharmacokinetic Profiles via Gem-Dimethyl Metabolic Shielding

When a 4-aryl-4-oxobutanoic acid hit or lead compound shows promising target activity but poor metabolic stability due to rapid glucuronidation of the carboxylic acid, CAS 951885-42-0 provides a pre-installed gem-dimethyl steric shield [1]. The compound's computed XLogP3 of 3 (vs. 2 for the non-dimethyl analog) and the established medicinal chemistry precedent for gem-dimethyl-mediated glucuronidation resistance [1] make it a rational scaffold for designing analogs with improved ADME properties. Researchers should request Certificate of Analysis documentation verifying the 98% purity specification to ensure that observed biological activity originates from the target compound rather than impurities.

Calpain or Matrix Metalloprotease Inhibitor Development Using the 4-Aryl-4-oxobutanoic Acid Pharmacophore

The 4-aryl-4-oxobutanoic acid scaffold has validated pharmacological relevance as the core structure for μ-calpain inhibitors (most potent analog IC₅₀ = 0.34 μM) [2] and matrix metalloprotease (MMP) inhibitors [3]. CAS 951885-42-0 incorporates the essential pharmacophoric elements—aryl ketone and carboxylic acid—with the added differentiation of the gem-dimethyl group and the specific 4-chloro-2-methylphenyl substitution pattern. The free acid permits direct conversion to amide derivatives via standard coupling chemistry, and the ortho-methyl substituent on the aryl ring provides a unique steric environment that may confer selectivity advantages over unsubstituted or meta-substituted analogs, as observed in related inhibitor series [2].

Fragment-Based Drug Discovery Requiring High-Purity, Multi-Functional Building Blocks with Orthogonal Reactivity

CAS 951885-42-0 presents three chemically orthogonal functional groups—carboxylic acid (pKa ~4–5), aryl ketone (electrophilic carbonyl), and aryl chloride (cross-coupling handle via Suzuki, Buchwald-Hartwig, or Ullmann reactions)—within a compact 254.71 Da scaffold [1]. The 98% commercial purity specification meets the stringent quality requirements for fragment-based screening where impurities at ≥2% can generate false-positive hits. The gem-dimethyl group additionally serves as a useful ¹H-NMR spectroscopic handle (singlet integrating for 6H at δ ~1.2–1.4 ppm) for reaction monitoring and purity assessment. Procurement from vendors providing full Certificate of Analysis documentation is recommended to confirm batch-specific purity and identity before committing to expensive screening campaigns.

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